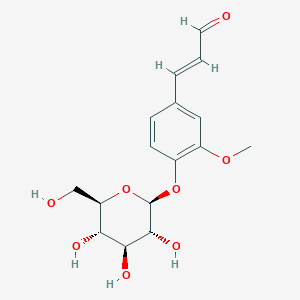

Coniferaldehyde glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20O8 |

|---|---|

Molecular Weight |

340.32 g/mol |

IUPAC Name |

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |

InChI |

InChI=1S/C16H20O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-7,12-16,18-21H,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

PJFKUPRDDXTASO-FAOXUISGSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Coniferaldehyde Glucoside

Precursor Compounds and Origin within Phenylpropanoid Metabolism

The biosynthesis of coniferaldehyde (B117026) glucoside is deeply rooted in the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.govmdpi.com Through a series of enzymatic reactions, phenylalanine is converted into various hydroxycinnamic acids and their derivatives, which serve as the building blocks for monolignols, the primary monomers of lignin (B12514952). nih.govmdpi.com

Formation from Coniferin (B30667) via Oxidation Pathways

A significant pathway for the formation of coniferaldehyde glucoside involves the oxidation of coniferin (coniferyl alcohol 4-O-β-D-glucoside). researchgate.netebi.ac.uk Coniferin is considered a storage and transport form of coniferyl alcohol, a primary monolignol. researchgate.netebi.ac.ukacs.org In certain plant species, such as the primitive tree Ginkgo biloba, enzymatic assays have demonstrated that coniferin can be oxidized to this compound. researchgate.netebi.ac.uk This reaction is catalyzed by a NADP-dependent alcohol dehydrogenase. researchgate.net Tracer experiments using labeled coniferin in Ginkgo biloba have shown that a substantial portion of administered coniferin is oxidized to an aldehyde form before its aglycone, coniferyl alcohol, is incorporated into lignin. researchgate.netebi.ac.uk This suggests the existence of an alternative pathway for coniferin to enter the monolignol biosynthetic pathway, in addition to the direct deglucosylation to coniferyl alcohol. researchgate.netebi.ac.uk

Relationship to Coniferaldehyde and Coniferyl Alcohol Pools

This compound holds a central position in the metabolic pools of coniferaldehyde and coniferyl alcohol. Coniferaldehyde itself is a direct precursor in the biosynthesis of coniferyl alcohol, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD). nih.govwikipedia.org The glucosylation of coniferaldehyde to form this compound represents a key regulatory step. This conversion is catalyzed by UDP-glucosyltransferases (UGTs). mdpi.comuniprot.org

The formation of this compound can be seen as a mechanism to modulate the availability of coniferaldehyde for reduction to coniferyl alcohol. researchgate.netebi.ac.uk The glucoside can then be deglucosylated to release coniferaldehyde, which re-enters the main monolignol pathway. researchgate.netebi.ac.uk Tracer experiments have shown that the aglycone from this compound is efficiently incorporated into both guaiacyl (G) and syringyl (S) lignin units as a cinnamyl alcohol. ebi.ac.uknovapublishers.com This indicates that the coniferaldehyde released from the glucoside is readily reduced to coniferyl alcohol and further metabolized. ebi.ac.uknovapublishers.com Interestingly, studies have suggested that the coniferaldehyde form is particularly crucial for the biosynthesis of syringyl lignin in angiosperms. ebi.ac.uknovapublishers.com

Enzymatic Conversions Leading to this compound Synthesis

The synthesis of this compound from coniferaldehyde is a specific enzymatic reaction that plays a crucial role in regulating the flow of metabolites through the phenylpropanoid pathway.

UDP-Glucosyltransferase (UGT) Involvement

The enzymatic glycosylation of coniferaldehyde is catalyzed by UDP-glucosyltransferases (UGTs). mdpi.comuniprot.orgzfin.org These enzymes transfer a glucosyl group from UDP-glucose to an acceptor molecule, in this case, coniferaldehyde, to form this compound. mdpi.comuniprot.orgzfin.org In Arabidopsis thaliana, several UGTs from the UGT72 family have been identified and characterized for their role in phenylpropanoid metabolism. mdpi.com Specifically, UGT72E1 has shown specificity for both coniferyl aldehyde and sinapyl aldehyde. nih.gov UGT72E2 is also capable of glycosylating coniferaldehyde, in addition to coniferyl alcohol and sinapyl alcohol. mdpi.comuniprot.org The reaction catalyzed by these enzymes is as follows:

Coniferaldehyde + UDP-glucose → this compound + UDP zfin.org

The involvement of specific UGTs highlights the controlled nature of this compound synthesis within the cell.

Degradation and Mobilization Pathways

The breakdown of this compound is a critical step for mobilizing the stored coniferaldehyde and allowing it to re-enter the lignin biosynthesis pathway.

β-Glucosidase Mediated Deglucosylation

The primary mechanism for the degradation of this compound is through the action of β-glucosidases. researchgate.netebi.ac.uknih.gov These enzymes catalyze the hydrolysis of the β-glucosidic bond, releasing the aglycone (coniferaldehyde) and a glucose molecule. researchgate.netebi.ac.uknih.gov Enzymatic assays have confirmed that this compound can be deglucosylated to yield coniferaldehyde. researchgate.netebi.ac.uk This released coniferaldehyde can then be reduced to coniferyl alcohol by cinnamyl alcohol dehydrogenase and subsequently incorporated into the lignin polymer. researchgate.netebi.ac.uk

Link to Monolignol Transport and Storage Hypotheses

The glycosylation of monolignols and their intermediates, such as the formation of this compound, is a critical aspect of how plants manage these cytotoxic compounds. core.ac.uk The prevailing hypothesis suggests that this glycosylation acts as a mechanism for transport and storage. core.ac.ukpnas.org Monolignol glucosides, including coniferin and this compound, are considered storage and transport forms of monolignols. core.ac.uknih.gov

Biochemical studies have shown that the glycosylation status of a monolignol determines its subcellular destination. nih.gov Elegant experiments using membrane vesicles from Arabidopsis and poplar have demonstrated that while the aglycone form (coniferyl alcohol) is transported across the plasma membrane in an ATP-dependent process, the glycosylated form (coniferin) is not. nih.gov Instead, tonoplast-derived vesicles readily transport the glycosylated monolignols, such as coniferin and syringin (B1682858), into the vacuole for storage. pnas.orgnih.gov This suggests that glucosylation is a prerequisite for vacuolar sequestration but not for direct transport into the cell wall for lignification. pnas.org This compartmentalization prevents the premature polymerization of monolignols in the cytoplasm and allows the plant to regulate their supply for lignin biosynthesis. pnas.orgnih.gov The stored glucosides, including potentially this compound, can be mobilized and their aglycones released by β-glucosidases at the site of lignification. pnas.org

Table 1: Differential Transport of Monolignol Forms Across Plant Cell Membranes

| Compound Form | Transport Across Plasma Membrane | Transport Across Tonoplast (Vacuolar Membrane) | Primary Role |

|---|---|---|---|

| Aglycone (e.g., Coniferyl alcohol) | Active (ATP-dependent) | Inactive | Direct precursor for polymerization in the cell wall |

| Glucoside (e.g., Coniferin, Syringin) | Inactive | Active (ATP-dependent) | Intracellular storage and transport |

This table is based on findings reported in biochemical studies on Arabidopsis and poplar. pnas.orgnih.gov

Intermediary Role in Guaiacyl and Syringyl Lignin Formation

This compound serves as a key intermediate in the biosynthesis of lignin. researchgate.net Tracer experiments in various plant species have elucidated its position within the metabolic grid. Studies in Ginkgo biloba have shown that coniferin, a major storage glucoside, can be oxidized to form this compound. researchgate.netebi.ac.uk This compound is then deglycosylated by a β-glucosidase to yield coniferaldehyde. researchgate.netebi.ac.uk Finally, the coniferaldehyde is reduced by a cinnamyl alcohol dehydrogenase (CAD) to coniferyl alcohol, which is then incorporated into the lignin polymer. researchgate.net

This establishes an alternative pathway for monolignol supply, where stored coniferin is not directly hydrolyzed to coniferyl alcohol but is first converted to this compound. researchgate.netebi.ac.uk The aglycone derived from this compound is efficiently incorporated into both guaiacyl (G) and syringyl (S) lignin units. ebi.ac.uk The existence of this pathway highlights the metabolic flexibility plants possess to regulate the flow of precursors into lignification. Further evidence for the central role of the aldehyde form comes from studies on mutants. In Arabidopsis plants where cinnamyl alcohol dehydrogenase (CAD) function is disrupted, the lignin is strikingly derived almost exclusively from the polymerization of coniferaldehyde and sinapaldehyde (B192390), demonstrating that these aldehydes are direct precursors. nih.gov

Differential Flux Towards Lignin Subunits

Research suggests that the metabolic route via coniferaldehyde is not just an alternative but may be crucial for directing the flux of precursors towards specific lignin subunits, particularly syringyl (S) lignin in angiosperms. ebi.ac.ukebi.ac.uk Tracer experiments in angiosperms that compared the fate of labeled coniferin and this compound provided compelling evidence for this differential role. ebi.ac.ukebi.ac.uk

Table 2: Metabolic Fate of Labeled Glucosides in Angiosperm Lignin Biosynthesis

| Administered Labeled Precursor | Incorporation into Guaiacyl (G) Lignin | Incorporation into Syringyl (S) Lignin | Key Finding |

|---|---|---|---|

| Coniferin | Yes | Yes (but often via an aldehyde intermediate) | Incorporation into S-lignin is less direct. ebi.ac.ukebi.ac.ukacs.org |

| This compound | Yes | Yes (efficiently and numerously) | The aldehyde pathway is crucial for S-lignin synthesis. ebi.ac.ukebi.ac.uk |

This table summarizes findings from tracer experiments in angiosperms. ebi.ac.ukebi.ac.uk

Enzymatic and Genetic Regulation of Coniferaldehyde Glucoside Metabolism

Regulatory Enzymes in Coniferaldehyde (B117026) Glucoside Synthesis and Hydrolysis

The synthesis and breakdown of coniferaldehyde glucoside are catalyzed by two main classes of enzymes: UDP-glucosyltransferases (UGTs) and β-glucosidases, respectively. The specificity and kinetic properties of these enzymes are crucial determinants of the metabolic flux towards or away from the glucosylated form of coniferaldehyde.

Specificity and Kinetics of Relevant Glucosyltransferases

The glucosylation of coniferaldehyde is primarily carried out by members of the UGT72 family of UDP-glucosyltransferases. researchgate.netmdpi.com These enzymes catalyze the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of coniferaldehyde, forming this compound. uniprot.org

In Arabidopsis thaliana, several UGTs from this family have been characterized, each showing distinct but sometimes overlapping substrate specificities. mdpi.com UGT72E1 is notably specific for coniferyl aldehyde and sinapyl aldehyde. researchgate.netnih.gov In contrast, the closely related UGT72E2 can glycosylate not only the aldehydes but also their corresponding alcohols, coniferyl alcohol and sinapyl alcohol. researchgate.netnih.govfrontiersin.org UGT72E2 and UGT72E3 are also capable of acting on ferulic and sinapic acids. mdpi.com Other members, such as UGT72B1 and UGT72B3, also exhibit activity towards coniferaldehyde. mdpi.com Specifically, UGT72B1 can glucosylate p-coumaraldehyde, coniferaldehyde, and their corresponding alcohols, while UGT72B3 shows activity with coniferaldehyde and sinapaldehyde (B192390). mdpi.com In poplar, the UGT72B37 enzyme demonstrates broad substrate specificity, effectively glycosylating coniferaldehyde, sinapaldehyde, p-coumaraldehyde, coniferyl alcohol, and sinapyl alcohol. mdpi.com The glycosylation of these phenylpropanoids is thought to regulate lignin (B12514952) biosynthesis by managing the pool of available precursors. researchgate.net

Kinetic studies have provided insights into the efficiency of these enzymes. For instance, the Arabidopsis UGT72E2 has a Michaelis-Menten constant (Kₘ) of 20 µM for coniferaldehyde, indicating a high affinity for this substrate. uniprot.org The characterization of these enzymes reveals a complex system for regulating the flow of phenylpropanoid intermediates. mdpi.com

Table 1: Kinetic Properties of Selected UGTs for Coniferaldehyde and Related Substrates This table is interactive. You can sort and filter the data.

| Enzyme | Organism | Substrate | Kₘ (µM) |

|---|---|---|---|

| UGT72E2 | Arabidopsis thaliana | Coniferaldehyde | 20 uniprot.org |

| UGT72E2 | Arabidopsis thaliana | Sinapyl aldehyde | 20 uniprot.org |

| UGT72E2 | Arabidopsis thaliana | Coniferyl alcohol | 60 uniprot.org |

| UGT72E2 | Arabidopsis thaliana | Sinapyl alcohol | 150 uniprot.org |

Characterization of β-Glucosidases Hydrolyzing this compound

The hydrolysis of monolignol glucosides, which releases the aglycone for processes like lignification, is catalyzed by β-glucosidases (EC 3.2.1.21). frontiersin.orgnih.govnih.gov These enzymes are found across all domains of life and play diverse roles in plants, including defense, phytohormone activation, and cell wall metabolism. nih.govbohrium.com β-glucosidases involved in lignification are typically classified within the Glycosyl Hydrolase (GH) families, particularly GH1 and GH3. nih.govnih.govencyclopedia.pub

β-glucosidases specific for monolignol glucosides like coniferin (B30667) (the glucoside of coniferyl alcohol) have been identified in both gymnosperms and angiosperms. frontiersin.orgnih.gov In spruce (Picea abies) and chickpea (Cicer arietinum), these enzymes were found in cell wall fractions and showed the ability to hydrolyze both coniferin and syringin (B1682858). frontiersin.orgnih.gov In Arabidopsis, the β-glucosidases BGLU45 and BGLU46 are secreted to the cell wall and are specific for coniferin. nih.gov

While direct studies on the hydrolysis of this compound are less common, it is understood to be a substrate for this class of enzymes. Tracer experiments suggest that coniferin can be transiently oxidized to this compound before the glucose moiety is removed and the resulting coniferaldehyde is subsequently reduced to coniferyl alcohol for incorporation into lignin. frontiersin.orgnih.gov This indicates that β-glucosidases play a crucial role in mobilizing not just coniferyl alcohol, but also its aldehyde precursor from their glucosylated storage forms. frontiersin.org The activity of these enzymes is essential for releasing monolignols at the site of lignification. bohrium.com

Transcriptional and Post-Transcriptional Control Mechanisms

The metabolic pathways leading to and from this compound are tightly controlled at the transcriptional level. This regulation involves a hierarchical network of transcription factors that respond to both internal developmental programs and external environmental stimuli, ensuring a coordinated expression of the necessary biosynthetic and catabolic genes.

Identification of Transcription Factors (e.g., MYB, NAC)

The biosynthesis of lignin and its precursors, including coniferaldehyde, is governed by a well-established transcriptional regulatory network involving NAC (NAM, ATAF1/2, CUC2) and MYB transcription factors. mdpi.comnih.govnih.gov This network acts as a multi-layered switch system controlling the expression of secondary cell wall biosynthetic genes. nih.govfrontiersin.org

NAC domain proteins, such as SND1 and VNDs, function as first-level master switches that activate a cascade of downstream transcription factors. mdpi.comnih.govnih.gov These, in turn, activate the structural genes of the phenylpropanoid pathway. frontiersin.org

Downstream of the NACs are the R2R3-MYB transcription factors, which form a second layer of regulation. mdpi.comfrontiersin.org In Arabidopsis, MYB46 and MYB83 are key activators that directly regulate genes involved in the synthesis of cellulose (B213188), xylan, and lignin. mdpi.com Other MYB factors, such as MYB20, MYB42, MYB43, and MYB85, have been identified as direct transcriptional activators of both lignin and phenylalanine biosynthesis genes. nih.gov Furthermore, MYB58 and MYB63 are recognized as lignin-specific transcriptional activators. nih.gov These transcription factors bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby controlling the entire pathway that supplies precursors like coniferaldehyde. nih.gov The expression of the UGTs responsible for forming this compound is also integrated into this regulatory network, ensuring that the storage and transport of lignin precursors are coordinated with their synthesis. nih.gov

Gene Expression Profiling in Response to Developmental Cues

Gene expression profiling has revealed that the genes involved in this compound metabolism are differentially expressed in response to developmental cues, particularly during xylem formation and secondary cell wall thickening. frontiersin.org The accumulation of coniferaldehyde and its derivatives is tightly regulated in different cell types and even in specific layers of the cell wall during development. frontiersin.org

Transcriptome analyses during kiwifruit development, for example, show substantial transcriptional changes throughout fruit growth and ripening, with thousands of genes being differentially expressed between developmental stages. plos.org Similarly, studies in Arabidopsis colonized by plant growth-promoting rhizobacteria show significant up- and down-regulation of genes involved in various biological processes, indicating a global transcriptional response to external stimuli. nih.gov In poplar, the expression of genes related to lignin biosynthesis, and consequently the availability of intermediates like coniferaldehyde, is altered during different stages of xylem development. frontiersin.org For instance, RNAi suppression of the C4H gene in poplar led to reduced coniferaldehyde incorporation in early xylem development, which was later restored, demonstrating dynamic developmental regulation. frontiersin.org In eucalyptus, the expression levels of lignin biosynthetic genes and related transcription factors like MYB and NAC were found to be significantly correlated with lignin content, which varies with ploidy level, a developmental characteristic. researchgate.net This indicates that the entire pathway is precisely modulated to meet the structural demands of the plant as it grows.

Metabolic Engineering Strategies Targeting this compound Accumulation

Metabolic engineering offers powerful strategies to manipulate the flux through the phenylpropanoid pathway to alter the accumulation of specific compounds, including coniferaldehyde and its glucoside. researchgate.net These approaches often target key enzymatic or regulatory steps to redirect metabolic flow, with common goals being the modification of lignin content and composition for improved biomass processing. researchgate.netresearchgate.net

One strategy involves the down-regulation of enzymes that consume coniferaldehyde. For example, reducing the expression of cinnamyl alcohol dehydrogenase (CAD), the enzyme that converts coniferaldehyde to coniferyl alcohol, leads to an accumulation of coniferaldehyde and its derivatives. oup.com In poplar with down-regulated CAD1, coniferaldehyde is rerouted into the synthesis of ferulic acid and its derivatives, while sinapaldehyde is either polymerized into lignin or converted to sinapic acid derivatives. oup.com

Conversely, overexpression of specific glucosyltransferases can increase the pool of glucosylated phenylpropanoids. Overexpressing UGT72E genes in Arabidopsis resulted in a significant accumulation of coniferin and syringin. mdpi.com Such strategies can enhance the storage pool of monolignol precursors. Engineering the expression of transcription factors that regulate the pathway is another effective approach. nih.gov Modifying the expression of key regulatory genes like CONIFERALDEHYDE 5-HYDROXYLASE (CAld5H/F5H) can substantially alter lignin structure by changing the ratio of syringyl (S) to guaiacyl (G) units, which directly involves the metabolic fate of coniferaldehyde. researchgate.net Down-regulating enzymes earlier in the pathway, such as CCoAOMT, can also lead to the accumulation of upstream intermediates and their glucosides as the plant detoxifies and stores the excess phenolics. researchgate.net These engineering efforts highlight the plasticity of the phenylpropanoid pathway and provide tools to produce biomass with desired characteristics or to enhance the production of valuable secondary metabolites. nih.govfrontiersin.org

Overexpression and Down-regulation Approaches (e.g., UGT, CAD, COMT, F5H)

Genetic engineering strategies targeting key enzymes in the monolignol pathway have provided significant insights into the regulation of coniferaldehyde metabolism. These approaches involve the overexpression (increasing the expression of a target gene) or down-regulation (reducing or silencing the expression) of genes such as those encoding UDP-glycosyltransferases (UGTs), cinnamyl alcohol dehydrogenase (CAD), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H).

UDP-glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of various molecules, including monolignols and their aldehyde precursors. frontiersin.org This process is crucial for their stability, solubility, and transport. frontiersin.org In Arabidopsis thaliana, the overexpression of UGT72E2 and UGT72E3 leads to an accumulation of coniferin (coniferyl alcohol glucoside) and syringin (sinapyl alcohol glucoside). nih.gov Conversely, down-regulation of UGT72E2 results in a decrease in monolignol glucoside content. nih.gov In poplar, several UGTs from the UGT72 family have been identified that glycosylate monolignols and their aldehyde precursors, including coniferaldehyde. researchgate.net Specifically, the enzyme UDPG:coniferyl alcohol glucosyltransferase (CAGT) from pine cambium can efficiently convert cinnamyl aldehydes into their corresponding 4-O-β-D-glucosides. researchgate.net

Cinnamyl Alcohol Dehydrogenase (CAD): CAD catalyzes the final step in monolignol biosynthesis, the reduction of cinnamaldehydes to their corresponding alcohols. nih.govresearchgate.net Down-regulation of CAD has been extensively studied in various plant species. In poplar (Populus spp.), down-regulating CAD1 results in the accumulation of hydroxycinnamate-derived metabolites rather than the incorporation of large amounts of coniferaldehyde into the lignin. nih.govoup.com In an Arabidopsis double mutant deficient in both CAD and F5H (fah1), the resulting lignin is derived primarily from the polymerization of coniferaldehyde. nih.gov This indicates that when the pathway to both coniferyl alcohol and syringyl (S) lignin is blocked, coniferaldehyde becomes a major substrate for polymerization.

Caffeic Acid O-Methyltransferase (COMT): COMT is a key enzyme in the biosynthesis of S-lignin, catalyzing the methylation of 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol. nih.govannualreviews.org Down-regulation of COMT in plants leads to a significant reduction in S-lignin content and the incorporation of 5-hydroxyconiferyl alcohol into the lignin polymer. nih.gov When F5H is overexpressed in a COMT-deficient Arabidopsis mutant, the metabolic flux is redirected, resulting in lignin with substantially reduced guaiacyl (G) and S units but increased amounts of 5-hydroxyguaiacyl (5-OH G) units. nih.gov

Ferulate 5-Hydroxylase (F5H): F5H is a critical enzyme that directs metabolic flux towards the synthesis of S-lignin by hydroxylating coniferaldehyde and coniferyl alcohol at the C5 position. nih.govmdpi.com Overexpression of F5H, particularly under the control of a strong vascular-specific promoter like that of cinnamate (B1238496) 4-hydroxylase (C4H), dramatically increases the S-lignin content. nih.gov In hybrid poplar, this strategy resulted in lignin composed of up to 97.5% syringyl units, compared to 68% in wild-type plants. nih.gov Conversely, down-regulation or knockout of the F5H gene (fah1 mutant in Arabidopsis) eliminates S-lignin, leading to a lignin composed almost entirely of G-lignin, derived from coniferyl alcohol. nih.govoup.com

| Gene Target | Modification | Plant Species | Key Findings on Coniferaldehyde & Downstream Products | Reference |

|---|---|---|---|---|

| UGT72E2 | Overexpression | Arabidopsis thaliana | 10-fold increase in coniferin levels in roots. | frontiersin.org |

| UGT72E2 | Down-regulation | Arabidopsis thaliana | Significant decrease in coniferyl alcohol- and sinapyl alcohol-glucosides. | frontiersin.orgnih.gov |

| CAD1 | Down-regulation | Poplar (Populus spp.) | Little change in coniferaldehyde incorporation into lignin; accumulation of various hydroxycinnamate derivatives, notably syringyl lactic acid hexoside. | nih.govoup.com |

| CAD (cadc, cadd) & F5H (fah1) | Triple Mutant | Arabidopsis thaliana | Lignin derived almost exclusively from polymerization of coniferaldehyde. | nih.gov |

| COMT | Down-regulation | Various | Severe reduction in S-lignin; incorporation of 5-hydroxyconiferyl alcohol (derived from 5-hydroxyconiferaldehyde). | nih.govnih.gov |

| F5H | Overexpression | Hybrid Poplar (Populus tremula × alba) | Lignin S/G ratio dramatically increased; S-units up to 97.5%. Flux diverted from coniferaldehyde to 5-hydroxyconiferaldehyde. | nih.gov |

| F5H (fah1) | Knockout | Arabidopsis thaliana | Lignin lacks S-units and is composed almost entirely of G-units derived from coniferyl alcohol. | nih.govoup.com |

Impact on Downstream Metabolic Flux

Modifying the expression of key regulatory enzymes has a profound impact on the distribution of metabolic flux through the phenylpropanoid pathway. The accumulation or depletion of coniferaldehyde and its glucoside is a direct consequence of these alterations, which can redirect carbon flow towards different end products.

Down-regulation of CAD provides a clear example of metabolic rerouting. By impeding the conversion of cinnamaldehydes to monolignols, the metabolic flux is diverted away from lignin synthesis and towards the production of other phenolic compounds. oup.com In CAD-deficient poplar, instead of accumulating coniferaldehyde, the flux from coniferaldehyde is redirected towards the synthesis of ferulic acid and its derivatives. nih.govoup.com This demonstrates the metabolic plasticity of the plant, which can channel intermediates into alternative pathways when a primary route is blocked.

The manipulation of F5H and COMT expression directly affects the metabolic flux branching from coniferaldehyde towards S-lignin synthesis. Overexpression of F5H significantly pulls the metabolic flux from coniferaldehyde and coniferyl alcohol towards their 5-hydroxylated counterparts, thereby enhancing the production of sinapyl alcohol and S-lignin at the expense of G-lignin. nih.gov This redirection is so efficient that it can create lignin almost purely composed of S-units. nih.gov Conversely, the down-regulation of COMT in switchgrass, while F5H is overexpressed, leads to a reduction in G-units and an increase in 5-OH G units, demonstrating a complex interplay where the flux is pushed past F5H but stalls before the final methylation step catalyzed by COMT. nih.gov

These genetic studies highlight that the phenylpropanoid pathway is not a simple linear sequence but a complex metabolic grid. The flux through any given point, such as the coniferaldehyde node, is determined by the relative activities and substrate specificities of competing downstream enzymes like CAD, F5H, and UGTs. nih.gov Altering one enzyme's activity can cause system-wide metabolic shifts, revealing the intricate regulatory mechanisms that control the biosynthesis of lignin and other phenolic compounds. nih.govresearchgate.net

Analytical Methodologies for Coniferaldehyde Glucoside Research

Extraction and Isolation Techniques

The initial and critical step in studying coniferaldehyde (B117026) glucoside is its effective removal and purification from complex sample matrices. The choice of technique depends on the nature of the source material and the desired purity of the final extract.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex mixtures. tubitak.gov.tr It operates on the principle of partitioning compounds between a solid stationary phase and a liquid mobile phase, allowing for the separation of target compounds from interfering substances. tubitak.gov.tr The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired analytes. tubitak.gov.tr

SPE is effective for fractionating antioxidant compounds and can be used in the analysis of plant extracts. researchgate.net For instance, SPE cartridges, such as Sep-Pak C18 and cyanopropyl (CN), are utilized to fractionate crude extracts into different polarity fractions. researchgate.net The selection of the solid phase is crucial; common choices include silica-based sorbents modified with groups like C8 or C18 for nonpolar to midpolar analytes, and polymer-based sorbents which offer a wider pH stability range. tubitak.gov.tr In the context of extracting phenolic compounds from natural products like cork, an aqueous phase can be purified by SPE, with tannins being eluted using a polar mixture of methanol (B129727), acetone, and water. mdpi.com The versatility of SPE allows for its application in various extraction schemes, including its use after liquid-liquid extraction to further purify aqueous botanical extracts. googleapis.com

| SPE Phase | Typical Application | Elution Solvents | Reference |

|---|---|---|---|

| C18 and Cyanopropyl (CN) | Fractionation of antioxidant-rich crude extracts from plant material. | Water, Methanol | researchgate.net |

| Generic SPE | Purification of tannins from an aqueous phase. | Methanol:Acetone:Water (3:1:1) | mdpi.com |

| Generic SPE | Purification of aqueous botanical extracts. | Not Specified | googleapis.com |

Centrifugal Partition Chromatography (CPC) is a liquid-liquid separation technique that utilizes a support-free liquid stationary phase held in place by a centrifugal force. nih.govdoi.org This method is particularly advantageous for the isolation of natural products as it avoids irreversible adsorption, allows for total sample recovery, and minimizes the risk of sample denaturation. nih.gov CPC operates by partitioning solutes between two immiscible liquid phases based on their solubility differences. doi.org

The selection of a suitable two-phase solvent system is the most critical and time-consuming aspect of developing a CPC method. nih.gov The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for efficient separation. nih.gov Research has documented the use of CPC for the isolation of coniferaldehyde glucoside using a chloroform-methanol-water (7:13:8) solvent system. nih.gov CPC has also been successfully applied to fractionate complex mixtures like oak wood extracts to isolate glycosidic aroma precursors, demonstrating its efficacy for separating valuable minor components. nih.gov The technique can be operated in different modes, including elution, displacement, and extrusion, which can be combined to enhance separation efficiency for complex samples like those derived from lignocellulosic biomass. doi.org

| Target Compound | CPC Solvent System (v/v/v) | Reference |

|---|---|---|

| This compound | Chloroform–Methanol–Water (7:13:8) | nih.gov |

| Phenolic Compounds | Heptane–Ethyl Acetate–Methanol–Water (6:5:6:5) | nih.gov |

| Glycosidic Precursors | Based on partition coefficient of glycosidase enzyme activity (Kca) | nih.gov |

Solid-Phase Extraction (SPE)

Chromatographic Separation Methods

Following extraction and preliminary purification, chromatographic methods are employed to separate this compound from other co-extracted compounds, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of phenolic compounds, including this compound. nih.gov The method typically utilizes a reversed-phase column, most commonly a C18 column, to separate compounds based on their hydrophobicity. researchgate.netmdpi.com

In the analysis of this compound and related compounds, a gradient elution is often employed, using a mobile phase consisting of an aqueous acidic solution (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). nih.govresearchgate.net For example, one method for analyzing phenylpropanoids involves a gradient from 57% aqueous phase to an unspecified higher concentration on an Eclipse XDB-C18 column. mdpi.com Another study details a 60-minute gradient method for separating numerous phenolic compounds, with detection performed at multiple wavelengths (210, 280, and 360 nm) using a Diode Array Detector (DAD). nih.gov The identification of this compound can be confirmed by comparing its retention time and UV-Vis spectrum with that of a pure standard.

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C18 Reversed Phase | Gradient: 95% Water (pH 3.0 HOAc) to 100% MeOH | UV (262 nm) | Analysis of microsomal incubation products. | researchgate.net |

| Eclipse XDB-C18 (250 mm × 9.4 mm, 5 μm) | Isocratic: 57% Aqueous Phase (A) and 43% Organic Phase (B) | UV (280 nm) | Analysis of enzyme-catalyzed reaction products. | mdpi.com |

| Generic HPLC | Gradient: Acetonitrile and weak acid solution | DAD (210, 280, 360 nm) | General analysis of phenolic compounds. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, by using columns with smaller particle sizes (typically under 2 μm). researchgate.net This technique is frequently coupled with mass spectrometry (MS/MS) for comprehensive qualitative and quantitative analysis.

A UPLC-MS/MS method has been used for the qualitative analysis of components in Eleutherococcus senticosus fruits, where this compound was identified. nih.gov The separation was achieved on an ACQUITY UPLC HSS T3 column (1.8 μm) with a gradient of acetonitrile and water, both containing 0.1% formic acid. nih.gov The mass spectrometer, a QTOF Synapt G2-SI, was operated in both positive and negative ionization modes to acquire mass-to-charge ratio (m/z) data, allowing for the confirmation of the compound's molecular formula (C₁₆H₂₀O₈). nih.gov Another study also inferred the presence of this compound in Acanthopanax species using a UPLC-MS/MS method on a BEH C18 column (1.7 μm) with an acetonitrile and ammonium (B1175870) acetate-water gradient. ingentaconnect.com

| Column Type | Dimensions | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| ACQUITY UPLC HSS T3 | 2.1 × 100 mm, 1.8 µm | A: Acetonitrile + 0.1% Formic Acid; B: Water + 0.1% Formic Acid (Gradient) | 0.2 mL/min | QTOF-MS/MS | nih.gov |

| ACQUITY UPLC BEH C18 | 2.1 × 100 mm, 1.7 µm | A: Acetonitrile; B: 2 mmol·L⁻¹ Ammonium Acetate-Water (Gradient) | 0.15 mL/min | ESI-MS/MS | ingentaconnect.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for metabolite profiling. nih.gov However, due to the low volatility of glycosides like this compound, a derivatization step is necessary to convert them into volatile compounds suitable for GC analysis. nih.gov A common derivatization method is trimethylsilylation, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov

Following extraction, samples containing phenolic compounds can be dried and subjected to a two-step derivatization process before GC-MS analysis. nih.gov For example, after an HPLC separation, collected fractions containing compounds of interest can be trimethylsilylated and then analyzed by GC-MS to confirm their identity. researchgate.net In a comprehensive analysis of plant extracts, a GC-MS method using an HP-5 MS capillary column was employed to identify volatile components after derivatization. nih.gov While direct analysis of this compound by GC is not typical, the analysis of its aglycone, coniferaldehyde, is common in studies of spirits and plant extracts. researchgate.netimpactfactor.org

| Column | Derivatization | Application | Reference |

|---|---|---|---|

| HP-5 MS (30 m × 250 µm × 0.25 µm) | Implied for non-volatile components | Analysis of volatile and non-volatile components in fruit extracts. | nih.gov |

| Not Specified | Trimethylsilylation | Analysis of HPLC fractions to identify coniferyl and dihydroconiferyl alcohol. | researchgate.net |

| Not Specified | Silylation | General metabolite profiling of plant samples. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic and Spectrometric Characterization

Mass spectrometry stands as a cornerstone for the structural elucidation and sensitive detection of this compound. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) are particularly powerful for analyzing complex plant extracts.

In a comprehensive analysis of Eleutherococcus senticosus fruits using UPLC-MS/MS, this compound was identified with a retention time of 14.15 minutes. The compound exhibited a molecular formula of C₁₆H₂₀O₈ and a calculated m/z of 340.11582. The analysis detected characteristic ions at m/z 323.11595 [M-H₂O]⁺ and 341.1242 [M+H]⁺. nih.gov LC-MS/MS methods offer high sensitivity, with limits of detection for similar phenolic compounds reaching the attomole to femtomole range. researchgate.net

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for confirming the identity of this compound and distinguishing it from isomers. researchgate.netnih.gov For instance, in LC-MS analysis of enzymatic reaction products, this compound can be identified by its specific mass spectrum and product ion spectrum, which differentiates it from other monolignol glucosides. researchgate.net The fragmentation of the precursor ion provides structural information, such as the loss of the glucose moiety. researchgate.net

Different ionization techniques, including Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), have been employed to study lignin (B12514952) oligomers and related compounds. researchgate.net ESI-MS/MS, often coupled with liquid chromatography, is widely used for its soft ionization, which preserves the molecular ion for subsequent fragmentation analysis. nih.govmdpi.com This allows for the detailed characterization of compounds in complex mixtures. core.ac.uk

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₀O₈ | nih.gov |

| Calculated m/z | 340.11582 | nih.gov |

| Observed Ions (UPLC-MS/MS) | 323.11595 [M-H₂O]⁺, 341.1242 [M+H]⁺ | nih.gov |

| Retention Time (UPLC-MS/MS) | 14.15 min | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, while 2D NMR techniques like HSQC and HMBC reveal the connectivity between them.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic, aldehydic, and glucosyl protons. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum shows distinct peaks for the carbons in the aromatic ring, the propenal side chain, and the glucose unit. researchgate.netglbrc.orgresearchgate.net For example, the aldehydic carbon (C9) typically resonates around 193-194 ppm. glbrc.org

2D NMR experiments are crucial for assigning these signals unambiguously. ebi.ac.ukdntb.gov.uanih.govresearchgate.net For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons separated by two or three bonds. These techniques were instrumental in confirming the structure of this compound isolated from various plant sources. ebi.ac.uk

Table 2: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source(s) |

| Aromatic Ring | ~6.8 - 7.2 | ~110 - 150 | researchgate.netresearchgate.netglbrc.org |

| Aldehyde (H-9) | ~9.6 | ~193.6 | researchgate.netresearchgate.netglbrc.org |

| Olefinic (H-7, H-8) | ~6.6, ~7.4 | ~126, ~153 | researchgate.netresearchgate.netglbrc.org |

| Methoxy (OCH₃) | ~3.9 | ~56.0 | researchgate.netglbrc.org |

| Anomeric (H-1') | ~4.9 | ~102.7 | researchgate.netglbrc.org |

| Glucosyl Moiety | ~3.4 - 3.9 | ~63 - 78 | researchgate.netglbrc.org |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

UV spectroscopy is a simpler, yet effective, technique for detecting and quantifying this compound, which exhibits characteristic absorption maxima due to its conjugated phenolic structure. The UV spectrum of this compound typically shows strong absorbance in the range of 220-350 nm. The exact position of the absorption maxima can be influenced by the solvent and pH. osti.gov This technique is often used in conjunction with chromatography, such as in LC-DAD (Diode Array Detection), to provide both retention time and UV spectral data for compound identification. nih.govmdpi.com

While not directly analyzing the glucoside form, techniques that detect the coniferaldehyde moiety are relevant to understanding its role and localization, particularly in the context of lignin biosynthesis.

Wiesner Staining (Phloroglucinol-HCl) : This classical histochemical test is widely used to detect cinnamaldehyde (B126680) end groups, such as coniferaldehyde, in lignin. researchgate.netfrontiersin.org The reaction produces a characteristic magenta or purple color, allowing for the visualization of coniferaldehyde-rich regions in plant tissues under a light microscope. researchgate.netmdpi.com Quantitative Wiesner staining has been developed to measure the accumulation of coniferaldehyde residues at the cellular level. frontiersin.orgnih.gov

Raman Microspectroscopy : This non-destructive technique provides chemical information with high spatial resolution. Specific Raman bands can be assigned to the molecular vibrations of coniferaldehyde. For example, the band around 1630 cm⁻¹ is attributed to the ring-conjugated C=C stretching of coniferaldehyde. researchgate.netresearchgate.netscispace.com This allows for the in-situ mapping of coniferaldehyde distribution within plant cell walls, offering insights into the process of lignification. researchgate.netacs.org

UV Spectroscopy

Quantitative Determination Methods

Enzymatic assays provide a functional approach to quantify this compound by measuring the activity of enzymes involved in its metabolism. For instance, the conversion of coniferin (B30667) to this compound can be monitored, and the subsequent deglucosylation to yield coniferaldehyde can be measured. researchgate.netresearchgate.net These assays often rely on spectrophotometric or fluorometric detection of the products. The activity of specific UDP-glucosyltransferases that catalyze the formation of this compound can also be quantified, providing an indirect measure of its synthesis. researchgate.net These methods are valuable for studying the kinetics and regulation of metabolic pathways involving this compound. nih.gov

Isotope Labeling and Tracer Experiments

Isotope labeling and tracer experiments have been indispensable in elucidating the metabolic fate and biosynthetic pathways involving this compound. These techniques utilize molecules in which one or more atoms have been replaced by an isotope, which can be either a stable isotope (like 13C or deuterium) or a radioisotope. By tracking the incorporation of these labeled precursors into various metabolites, researchers can map out complex biochemical networks.

Tracer experiments have been crucial in understanding the role of this compound in lignin biosynthesis. ebi.ac.ukresearchgate.net Studies using labeled glucosides fed to plant stem segments have demonstrated that both coniferin and this compound can be converted to coniferyl alcohol and subsequently integrated into the lignin polymer. researchgate.netresearchgate.net Interestingly, a significant portion of administered coniferin is first oxidized to the aldehyde form before its aglycone, coniferyl alcohol, is polymerized into lignin, suggesting an alternative pathway to the direct deglucosylation of coniferin. researchgate.netresearchgate.net

Enzymatic assays have supported these findings, showing that this compound can be enzymatically produced from coniferin and then deglucosylated to yield coniferaldehyde, which can then be reduced to coniferyl alcohol. researchgate.netresearchgate.net This indicates a metabolic flexibility in the monolignol biosynthetic pathway. researchgate.net

Detailed research findings from these experiments have provided significant insights:

Alternative Biosynthetic Route: The conversion of coniferin to this compound represents an alternative pathway for monolignol synthesis, supplementing the direct deglucosylation of coniferin. researchgate.netresearchgate.net

Role in Syringyl Lignin Synthesis: In angiosperms, the coniferaldehyde form has been suggested to be critical for the biosynthesis of syringyl lignin. ebi.ac.uk When coniferin was supplied along with this compound, syringyl units were predominantly synthesized from this compound. ebi.ac.uknovapublishers.com

Metabolic Interconversion: The interconversion between cinnamyl alcohols and cinnamyl aldehydes, including the glucosylated forms, highlights the dynamic nature of lignin precursor metabolism. researchgate.net

The use of stable isotopes, such as deuterium (B1214612) (2H) and carbon-13 (13C), coupled with techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has allowed for precise tracking of metabolic transformations. acs.orgresearchgate.net For instance, deuterium-labeled monolignol glucosides have been used to study their incorporation into lignin in angiosperms. acs.org These studies revealed differences in the incorporation patterns of labeled coniferyl alcohol versus labeled coniferin, with the latter often being incorporated as tetradeutero units, particularly in syringyl lignin, suggesting modification prior to polymerization. acs.org

The following tables summarize key findings from various isotope labeling and tracer experiments involving this compound and related compounds.

Table 1: Tracer Experiments on the Role of this compound in Lignin Biosynthesis

| Labeled Precursor(s) Administered | Plant System | Key Observation | Conclusion | Citation |

| Labeled Coniferin and this compound | Angiosperm Stem Segments | Both precursors were converted to coniferyl alcohol and incorporated into lignin. A significant portion of coniferin was oxidized to an aldehyde form first. | An alternative pathway exists for coniferin to enter the monolignol pathway via this compound. | researchgate.netresearchgate.net |

| Radioisotope- and Stable Isotope-Labeled Glucosides | Angiosperms | The aglycone from this compound was efficiently incorporated into both guaiacyl and syringyl lignin. | This compound is a direct precursor for lignin synthesis. | ebi.ac.uk |

| Coniferin and this compound (co-administered) | Angiosperms | Syringyl units were primarily synthesized from this compound, not from coniferin via the cinnamyl alcohol stage. | The coniferaldehyde form is crucial for syringyl lignin biosynthesis in angiosperms. | ebi.ac.uknovapublishers.com |

| Deuterium-Labeled Coniferin and Coniferyl Alcohol | Magnolia kobus (with coniferin pool) and Eucalyptus camaldulensis (without coniferin pool) | Labeled coniferin was more prone to be incorporated as tetradeutero units, especially in syringyl lignin, indicating modification. | Stored coniferin may be incorporated into syringyl lignin via sinapaldehyde (B192390) derived from coniferaldehyde. | acs.org |

Table 2: Summary of Isotopic Labeling Studies and Metabolic Inferences

| Isotope Used | Analytical Technique | Metabolic Process Investigated | Inferred Pathway Step | Citation |

| Radioisotopes | Autoradiography, Scintillation Counting | Incorporation into lignin | Coniferin and this compound are precursors to lignin. | ebi.ac.ukresearchgate.netresearchgate.net |

| Deuterium (2H) | Gas Chromatography-Mass Spectrometry (GC-MS) | Lignin biosynthesis from monolignol glucosides | Conversion of coniferin to coniferaldehyde prior to incorporation into syringyl lignin. | novapublishers.comacs.org |

| Carbon-13 (13C) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure of newly formed lignin | Confirmed the incorporation of labeled coniferyl alcohol units into the lignin polymer. | researchgate.netnist.gov |

Biological Roles and Significance of Coniferaldehyde Glucoside in Plant Physiology

Contribution to Lignification Processes

Lignification, the process of depositing lignin (B12514952) in plant cell walls, is critical for providing structural support, rigidity, and hydrophobicity, which are essential for terrestrial life. wikipedia.org Coniferaldehyde (B117026) glucoside is implicated as a key intermediate in an alternative pathway for monolignol biosynthesis, contributing to the final structure and composition of the lignin polymer.

Coniferaldehyde glucoside serves as a precursor in the lignin biosynthetic pathway. researchgate.net Tracer experiments have demonstrated that both coniferin (B30667) and this compound can be converted to coniferyl alcohol and subsequently integrated into the lignin polymer. researchgate.netebi.ac.uk Research suggests the existence of an alternative pathway where coniferin, a primary storage glucoside, is first oxidized to form this compound. researchgate.net This intermediate is then deglucosylated by a β-glucosidase to yield coniferaldehyde, which is finally reduced by a cinnamyl alcohol dehydrogenase (CAD) to coniferyl alcohol before its polymerization into lignin. researchgate.net

This multi-step conversion highlights a less direct but significant route for stored monolignols to enter the lignification process. frontiersin.org The aglycone, coniferaldehyde, can also be directly incorporated into the lignin polymer, particularly in plants where the CAD enzyme is deficient. annualreviews.orgoup.com This incorporation of the aldehyde form alters the lignin structure by introducing novel linkages.

An alternate pathway for monolignol incorporation into the lignin polymer has been proposed, which involves the conversion of this compound to either coniferyl alcohol or coniferaldehyde before polymerization. mdpi.com Studies in Ginkgo biloba have shown that coniferin can be oxidized by a NADP-dependent alcohol dehydrogenase to this compound, which is then processed and incorporated into lignin. researchgate.net

The metabolic pathway involving this compound has a notable impact on the final composition of the lignin polymer, especially the ratio of syringyl (S) to guaiacyl (G) units. The aglycone released from this compound is efficiently incorporated into both G and S lignin units. ebi.ac.uk The coniferaldehyde intermediate is considered particularly crucial for the biosynthesis of S-lignin in angiosperms. ebi.ac.uk

Conversely, genetic modification of the pathway downstream of coniferaldehyde reveals its importance. In poplar trees with downregulated CAD1, the enzyme that converts coniferaldehyde to coniferyl alcohol, there was a significant alteration in lignin. These transgenic plants exhibited a reduction in total Klason lignin content and a dramatic increase in the incorporation of sinapaldehyde (B192390) (the syringyl equivalent of coniferaldehyde) into the lignin polymer. oup.com

Table 1: Impact of CAD1 Downregulation on Lignin in Poplar This table summarizes findings from studies on genetically modified poplar, illustrating the effect on lignin when the metabolic pathway is altered at the step immediately following the formation of cinnamaldehydes like coniferaldehyde.

| Genetic Line | Klason Lignin Content (% of wild-type) | Sinapaldehyde Incorporation (fold increase vs. wild-type) | Reference |

| hpCAD Poplar | ~90% | up to 20-fold | oup.com |

The accumulation and use of this compound and its aglycone are tightly regulated and show specificity based on cell type, tissue, and developmental stage. nih.gov For instance, while monolignol glucosides like coniferin are readily detected in the stems of Arabidopsis, this compound could not be detected in the same tissues, indicating distinct metabolic pools and tissue-specific accumulation. nih.gov

Research has shown that the incorporation of coniferaldehyde into lignin is controlled by autonomous biosynthetic routes within each cell type, combined with cooperative processes between adjacent cells. frontiersin.org The regulation of coniferaldehyde incorporation differs between cell types, such as xylem vessels and fibers, and even within different layers of the cell wall. frontiersin.org This precise control allows for the adaptation of cell wall properties to meet specific functional requirements. frontiersin.org

The presence of these compounds is also linked to specific developmental phases. In a study of kernel-using apricot, the relative content of monolignol glycosides, including coniferaldehyde, was observed to increase gradually during the process of endocarp lignification, linking its biosynthesis to this specific developmental window. mdpi.com

Table 2: Genetic and Developmental Control of Coniferaldehyde Incorporation into Lignin This table outlines the multi-level regulation governing the use of coniferaldehyde in lignification as observed in various plant models.

| Regulatory Level | Observation | Plant Model/Tissue | Reference |

| Tissue Specificity | This compound was not detected in stems where other monolignol glucosides were present. | Arabidopsis thaliana | nih.gov |

| Developmental Stage | Relative content of coniferaldehyde and related glucosides increased during endocarp lignification. | Kernel-using Apricot | mdpi.com |

| Cell-Type Specificity | Incorporation of coniferaldehyde residues is differently controlled in xylem vessels versus fibers. | Arabidopsis, Poplar | frontiersin.org |

| Cell Wall Layer | Accumulation of coniferaldehyde residues varies in different cell wall layers (e.g., middle lamella, secondary wall). | Arabidopsis, Poplar | frontiersin.org |

Impact on Lignin Content and Composition

Function as a Monolignol Storage Pool

A significant physiological role attributed to monolignol glucosides, including this compound, is their function as a storage pool for lignin precursors. frontiersin.orgnih.gov The glucosylation of monolignols and their intermediates is thought to be a mechanism for safely storing these potentially reactive compounds within the cell, likely in the vacuole, until they are needed for lignification. annualreviews.orgnih.gov

Evidence for this storage function comes from several lines of research. Tracer experiments showed that coniferin was incorporated into lignin less efficiently when applied directly, with a significant portion being converted to this compound first, suggesting it is not the immediate precursor for polymerization but rather a stored form that must be metabolically activated. researchgate.netfrontiersin.org Furthermore, genetic studies in Arabidopsis where β-glucosidase enzymes (BGLU45 and BGLU46) responsible for hydrolyzing coniferin were downregulated resulted in a large increase in coniferin content in the stems without affecting the final lignin amount. nih.gov This finding strongly supports the hypothesis that these glucosides act as a reservoir of monolignols rather than being direct intermediates in the main lignification pathway under normal conditions. nih.gov This storage pool can then be mobilized when the plant requires de novo lignin synthesis. nih.gov

Involvement in Plant Stress Responses

The phenylpropanoid pathway, which produces monolignols and their glucosides, is intricately linked with plant responses to both biotic and abiotic stress. frontiersin.orgresearchgate.net Phenolic compounds are known to accumulate as a defense and adaptation mechanism. mdpi.com

Monolignol glucosides are implicated in the adaptation of plants to abiotic stresses such as cold. researchgate.net Low-temperature stress is a major environmental factor that can negatively affect plant growth and survival by disrupting cellular functions. weebly.com Plants adapt to these conditions by altering their metabolism, which includes the modulation of phenolic compounds. nih.gov

While direct evidence for this compound's role is emerging, its precursor, coniferin, has been shown to be a key player. In peanut seedlings subjected to cold stress, the content of coniferin increased significantly, suggesting its role in helping the plant withstand these adverse conditions. researchgate.net Given that coniferin can be converted to this compound, this suggests the entire metabolic branch is responsive to cold stress. Abiotic stress can also lead to changes in lignin composition, such as the downregulation of enzymes involved in S-lignin synthesis that act on coniferaldehyde, indicating that the pathway is a point of regulation during stress adaptation. frontiersin.org

Biotic Stress Responses and Defense Mechanisms

This compound is implicated in plant defense against biotic stressors, primarily through its role as an intermediate in the phenylpropanoid pathway, which is central to the synthesis of physical and chemical defenses. mdpi.com Plants respond to attacks from pathogens and herbivores by activating intricate signaling pathways that often lead to the production of defensive phytochemicals. nih.govthescipub.com The phenylpropanoid pathway is a key component of this response, producing a vast array of compounds, including lignin and various antimicrobial metabolites. mdpi.com

The fortification of plant cell walls with lignin is a critical defense mechanism, creating a physical barrier that impedes pathogen invasion and herbivore feeding. mdpi.comwiley.comnih.gov Lignin biosynthesis and deposition are common responses to wounding and infection. wiley.com As a precursor that can be converted to the monolignol coniferyl alcohol, this compound contributes to this defensive lignification process. researchgate.netebi.ac.uk The conversion involves deglucosylation to yield coniferaldehyde, which is then reduced to coniferyl alcohol before polymerization into the lignin structure. researchgate.net

Beyond its structural role, the pathway involving coniferaldehyde produces compounds with direct antimicrobial properties. The aglycone, coniferaldehyde, has been shown to significantly inhibit the growth of certain microorganisms, such as the bacterium Oenococcus oeni. biocrick.com While many phenylpropanoid glycosides are considered storage or transport forms, their synthesis may also be a defense strategy, given the antimicrobial and antioxidant activities of these molecules. researchgate.net

Research also suggests a role for this compound in cellular signaling related to stress responses. In a study on Eucommia ulmoides, this compound was the most effective among several tested phenolic compounds at inducing Heat Shock Factor 1 (HSF1), which in turn led to the expression of Heat Shock Proteins (HSPs) 27 and 70. biocrick.com HSPs are crucial for protecting cells from damage under various stress conditions. Furthermore, the detection of coniferaldehyde in extracellular vesicles of Norway spruce, along with salicylic (B10762653) acid—a key hormone in plant immunity—points to a potential role in the transport of defense-related molecules to sites of stress or infection. oup.com

Table 1: Research Findings on this compound and Related Compounds in Biotic Stress

| Finding/Hypothesis | Implication in Plant Defense | Key Compound(s) | Plant/System Studied | Reference(s) |

|---|---|---|---|---|

| Precursor to Lignin | Contributes to the formation of a physical barrier in the cell wall against pathogens. | This compound, Coniferyl alcohol | General Plant Physiology | wiley.com, mdpi.com, nih.gov |

| Aglycone Antimicrobial Activity | The aglycone form directly inhibits the growth of certain bacteria. | Coniferaldehyde | Oenococcus oeni (in vitro) | biocrick.com |

| Induction of Heat Shock Proteins | May act as a signaling molecule to trigger cellular protection mechanisms. | This compound | Eucommia ulmoides | biocrick.com |

| Transport in Extracellular Vesicles | Potentially involved in transporting defense compounds to target sites. | Coniferaldehyde | Picea abies (Norway spruce) | oup.com |

| Intermediate in Phytoalexin Synthesis | The broader phenylpropanoid pathway produces various antimicrobial compounds. | Phenylpropanoid intermediates | General Plant Physiology | mdpi.com |

Occurrence and Distribution Across Plant Species and Tissues

This compound has been identified in a range of plant species, though its presence is not universal. Its distribution is often specific to certain tissues and developmental stages, reflecting its role in processes like lignification. researchgate.netebi.ac.uk

The compound has been definitively identified in the "living fossil" tree Ginkgo biloba, where it is believed to play a significant role in the lignification pathway alongside coniferin. researchgate.netebi.ac.uk Tracer experiments in Ginkgo biloba have shown that this compound is enzymatically converted to coniferyl alcohol and efficiently incorporated into lignin. researchgate.netebi.ac.uk It has also been found in the bark of Eucommia ulmoides. ebi.ac.ukbiocrick.com

In the model plant Arabidopsis thaliana, the presence of this compound is noted in metabolic databases. ebi.ac.uk However, some studies focusing on monolignol glucosides in the stems of specific Arabidopsis ecotypes did not detect this compound, while coniferin and syringin (B1682858) were present. nih.gov This suggests that its occurrence in Arabidopsis may be dependent on the specific tissue, developmental stage, or environmental growth conditions.

While the glucoside itself has not always been directly isolated, the incorporation of its aglycone, coniferaldehyde, into the lignin of various tissues provides strong evidence of its localized synthesis or transport. In Arabidopsis and hybrid poplar, coniferaldehyde residues are found in the lignified cell walls of various xylem cell types, including the metaxylem, protoxylem, and xylem fibers, as well as in interfascicular fibers. frontiersin.org The presence of coniferaldehyde has also been noted in Picea (spruce) species. researchgate.net In Norway spruce, coniferaldehyde was specifically detected in extracellular vesicles, suggesting a mechanism for its transport. oup.com

Table 2: Documented Occurrence of this compound in Plant Species

| Plant Species | Scientific Name | Family | Tissue/Part | Reference(s) |

|---|---|---|---|---|

| Ginkgo | Ginkgo biloba | Ginkgoaceae | Stem | researchgate.net, ebi.ac.uk |

| Hardy Rubber Tree | Eucommia ulmoides | Eucommiaceae | Bark | ebi.ac.uk, biocrick.com |

| Thale Cress | Arabidopsis thaliana | Brassicaceae | General Metabolite | ebi.ac.uk |

Table 3: Cellular Distribution of Coniferaldehyde-Derived Lignin

| Plant Species | Tissue/Cell Type | Implied Role | Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana | Metaxylem (MX), Xylem Fibers (XF), Interfascicular Fibers (IF) | Structural reinforcement, defense | frontiersin.org |

| Hybrid Poplar (Populus sp.) | Xylem | Wood formation, structural support | frontiersin.org |

| Norway Spruce (Picea abies) | Extracellular Vesicles | Transport of lignin precursors | oup.com |

Research Perspectives and Future Directions

Advanced Omics Approaches in Coniferaldehyde (B117026) Glucoside Research

Modern systems biology, through the application of "omics" technologies, offers a holistic view of the molecular processes underpinning plant development and metabolism. These approaches are critical for understanding the dynamic role of coniferaldehyde glucoside within the broader context of the phenylpropanoid pathway.

The integration of multiple omics platforms—transcriptomics, proteomics, and metabolomics—provides a powerful strategy for dissecting the complex physiology of secondary metabolism. nih.gov This integrated approach allows researchers to move beyond the study of individual genes or metabolites and toward a systems-level understanding of how entire pathways are regulated in response to developmental cues or environmental stress. nrel.govresearchgate.net By combining these datasets, it is possible to build comprehensive models that link gene expression (transcriptome) to protein abundance (proteome) and, ultimately, to the resulting metabolic phenotype (metabolome). semanticscholar.org

In the context of this compound, which is an intermediate in lignin (B12514952) biosynthesis, multi-omics analyses have been instrumental. For instance, studies in the model woody plant Populus trichocarpa have integrated transcriptomic, proteomic, fluxomic, and phenomic data to create quantitative models of the lignin pathway. nrel.gov These models can predict how perturbations in the expression of specific pathway genes affect the concentrations of key metabolites, including the precursors and derivatives of this compound, and how these changes impact wood properties. nrel.govresearchgate.net Similarly, integrated analyses in walnut, combining genomics, transcriptomics, and metabolomics, have successfully identified candidate genes associated with lignin accumulation. wiley.com

A significant challenge in this field is the often-low abundance of key enzymes in the phenylpropanoid pathway, which can make their detection at the protein level difficult. nih.gov However, coupling proteomics with transcriptomics helps to add crucial information on post-transcriptional regulation, enhancing the accuracy of metabolic models. researchgate.net Future research will likely focus on refining these integrated models to precisely map the flow of metabolites through the network, clarifying the conditions under which coniferaldehyde is converted to its glucoside form for storage or transport, and when it is channeled toward lignin polymerization.

| Omics Approach | Key Contribution | Example Application | Reference |

|---|---|---|---|

| Transcriptomics | Identifies and quantifies gene transcripts related to the phenylpropanoid pathway (e.g., UGTs, BGLUs, COMT). | Revealing the downregulation of COMT transcripts is linked to decreased coniferaldehyde levels under cold stress in poplar. | mdpi.com |

| Proteomics | Identifies and quantifies enzymes directly involved in the synthesis and modification of this compound. | Detecting the presence of β-glucosidases in cell wall fractions capable of hydrolyzing monolignol glucosides. | frontiersin.org |

| Metabolomics | Directly measures the abundance of this compound and related metabolites (e.g., coniferin (B30667), coniferaldehyde, ferulic acid). | Tracking the accumulation of syringyl lactic acid hexoside when the conversion of coniferaldehyde is blocked in CAD1-deficient poplar. | nih.gov |

| Integrated Multi-Omics | Constructs comprehensive regulatory and metabolic network models. | Predicting how engineering the expression of monolignol genes affects metabolic flux, metabolite concentrations, and wood properties in Populus. | nrel.gov |

Elucidation of Regulatory Networks

The biosynthesis of lignin precursors, including this compound, is tightly controlled by a sophisticated hierarchy of transcription factors. oup.com At the top of this hierarchy are NAC (NAM, ATAF1/2, CUC2) domain proteins, which act as master switches that activate a cascade of downstream transcription factors. oup.compnas.org These, in turn, activate the structural genes responsible for cellulose (B213188), hemicellulose, and lignin biosynthesis. oup.com

Key players in the direct regulation of the lignin pathway are members of the MYB (myeloblastosis) family of transcription factors. oup.com For example, in Arabidopsis, MYB58 can directly activate most lignin biosynthesis genes. pnas.org However, the regulation is complex; the gene for ferulic acid 5-hydroxylase (F5H), which can use coniferaldehyde as a substrate to initiate syringyl (S) lignin biosynthesis, is not regulated by MYB58 but is instead directly controlled by the NAC master regulators NST1/SND1. pnas.orgnih.gov This suggests that the pathway leading to different lignin types is governed by distinct regulatory networks. Further research using techniques like targeted transcriptomics has identified specific MYB factors, such as PtrMYB021 and PtrMYB074 in poplar, that are induced by environmental stress and correlate with changes in coniferaldehyde levels. mdpi.com

Beyond transcriptional control, the availability of this compound is regulated at the enzymatic level. The glycosylation of monolignols is primarily carried out by UDP-glycosyltransferases (UGTs). frontiersin.org In Arabidopsis, the UGT72E2 gene product is largely responsible for this step, converting coniferyl alcohol and other monolignols into their respective glucosides, such as coniferin. frontiersin.org The reverse reaction, the release of the monolignol, is catalyzed by β-glucosidases (BGLUs). frontiersin.orgmdpi.com An alternative pathway has also been proposed where coniferin is first oxidized to this compound, which is then deglucosylated to yield coniferaldehyde for subsequent steps. researchgate.netfrontiersin.org Understanding how the expression and activity of these UGT and BGLU enzymes are coordinated with the upstream transcriptional network is a key area for future investigation.

| Regulator Class | Specific Factor | Function | Reference |

|---|---|---|---|

| Transcription Factors | NST1/SND1 (NAC) | Master switches that activate the entire secondary cell wall biosynthesis program, including direct regulation of F5H. | pnas.org |

| MYB58, MYB20, MYB42, etc. | Directly activate the expression of structural genes in the lignin biosynthetic pathway. | oup.compnas.org | |

| Enzymes | UGT72E2 (UDP-glycosyltransferase) | Catalyzes the glycosylation of monolignols (e.g., coniferyl alcohol) to form their glucosides (e.g., coniferin). | frontiersin.org |

| BGLU45/BGLU46 (β-glucosidase) | Catalyzes the hydrolysis of monolignol glucosides to release the free monolignol for lignin polymerization. | frontiersin.org |

Biotechnological Implications in Plant Biomass Modification

Manipulating the lignin biosynthetic pathway holds immense promise for improving the properties of plant biomass for industrial applications, particularly for the production of biofuels and other bio-based products. nih.govnovapublishers.com Lignin is a major contributor to cell wall recalcitrance, limiting the access of enzymes to cellulose and hemicellulose during the saccharification process. nih.gov Therefore, strategies to reduce lignin content or alter its composition are highly sought after. tandfonline.com

Coniferaldehyde and its glucoside are at a critical branch point in the pathway, making them prime targets for genetic engineering. A landmark study in poplar demonstrated that down-regulating the enzyme CINNAMYL ALCOHOL DEHYDROGENASE 1 (CAD1), which reduces coniferaldehyde and sinapaldehyde (B192390) to their corresponding alcohols, had profound effects on lignin composition. nih.gov In these transgenic poplars, the flux from coniferaldehyde was rerouted into the production of ferulic acid and its derivatives. nih.gov This modification, along with changes in sinapaldehyde metabolism, resulted in a significant improvement in saccharification efficiency after alkaline pretreatment, a crucial step for biofuel production. nih.gov

Another strategy involves altering the ratio of guaiacyl (G) to syringyl (S) lignin units. S-lignin has fewer carbon-carbon bonds and is easier to degrade during industrial processing. tandfonline.com The enzyme F5H catalyzes a key step in S-lignin biosynthesis by hydroxylating coniferaldehyde. tandfonline.comnih.gov Overexpressing F5H in plants like poplar has been shown to produce lignin that is almost entirely composed of S-units, significantly improving pulping efficiency. tandfonline.com These genetic modifications highlight the potential to re-route metabolic flux at the level of coniferaldehyde to create "designer" lignin tailored for specific industrial processes, thereby enhancing the economic viability of lignocellulosic biorefineries. nrel.govresearchgate.net

| Genetic Strategy | Target Enzyme/Gene | Metabolic/Lignin Effect | Impact on Biomass | Reference |

|---|---|---|---|---|

| Down-regulation | CAD1 | Blocks reduction of coniferaldehyde; flux is rerouted to ferulic acid and derivatives. | Improves saccharification efficiency, making sugars more accessible for biofuel production. | nih.gov |

| Over-expression | F5H | Increases conversion of coniferaldehyde to 5-hydroxyconiferaldehyde (B1237348), boosting S-lignin production. | Improves pulping efficiency due to a higher S/G lignin ratio. | tandfonline.com |

| Pathway Engineering | Multiple genes | Introduction of novel monolignol conjugates to create labile bonds within the lignin polymer. | Creates lignin that is more easily broken down during chemical processing. | nih.gov |

Q & A

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) provides sensitivity and specificity. For instance, LC-QTOF-MS with negative ionization mode achieved precise quantification in cucumber plant extracts, using [M-H] ions (e.g., m/z 325.093 for this compound) and retention time alignment .

Advanced Research Questions

Q. How can conflicting data on this compound’s biosynthetic pathway be resolved?

- Methodological Answer : Contradictions arise from competing hypotheses about its origin—direct synthesis vs. oxidation of coniferin. Isotopic labeling (e.g., C-coniferin feeding) combined with kinetic studies in mutant plant lines (e.g., β-glucosidase knockouts) can clarify precursor-product relationships. Tsuji et al. (2005) resolved this by demonstrating coniferin oxidation to this compound in Ginkgo biloba .

Q. What experimental designs are suitable for probing this compound’s role in stress response pathways?

- Methodological Answer : Cell culture models treated with this compound (e.g., 1–10 μM doses) are analyzed via Western blot for heat shock protein (HSP) expression (e.g., HSP27, HSP70). Dose-dependent induction observed in Eucommia ulmoides studies requires controls for cytotoxicity (e.g., MTT assays) to confirm specificity .

Q. How does this compound interact with monolignol transport mechanisms across plant membranes?

- Methodological Answer : Vesicle transport assays using fluorescently tagged this compound and membrane fractionation (e.g., sucrose density gradients) identify transporter proteins. Competitive inhibition studies with UDP-glucose analogs can further elucidate glycosylation-dependent transport .

Q. What mechanisms explain this compound’s stability vs. degradation during plant tissue storage?

- Methodological Answer : Stability is assessed via time-course LC-MS analysis of glucoside levels in homogenized tissues stored under varying conditions (pH, temperature). Enzymatic degradation is measured by spiking extracts with β-glucosidase inhibitors (e.g., D-gluconolactone) .

Methodological Considerations

- Data Contradictions : Discrepancies in biosynthetic pathways require multi-omics integration (transcriptomics to identify upregulated genes, metabolomics to track intermediates).

- Experimental Replication : Detailed protocols for glucoside extraction (e.g., methanol:water gradients) and enzymatic assays must be standardized to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations